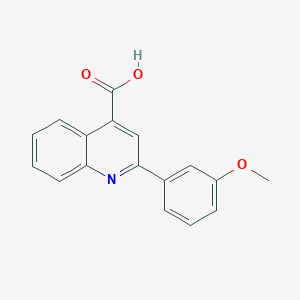

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOFRTWITLNSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248787 | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159782-19-1 | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159782-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(3-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug development. The guide details the primary synthetic methodologies, including the Doebner and Pfitzinger reactions, providing step-by-step experimental protocols. Furthermore, it consolidates the available quantitative and qualitative data for the target compound and its analogues to facilitate research and development efforts.

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor properties, have made them a focal point of synthetic and medicinal chemistry research. The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses specifically on the synthesis of this compound, detailing the established chemical pathways for its preparation.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a direct route to quinoline-4-carboxylic acids. For the synthesis of the target molecule, this reaction involves the condensation of aniline, 3-methoxybenzaldehyde, and pyruvic acid.

Reaction Scheme:

The reaction typically proceeds in a suitable solvent, often in the presence of a catalyst, and may require heating.

Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. To synthesize this compound via this route, isatin is reacted with 1-(3-methoxyphenyl)ethanone (3-methoxyacetophenone).

Reaction Scheme:

The reaction is typically carried out in a basic medium, such as an aqueous or alcoholic solution of potassium hydroxide, and usually requires reflux temperatures.

Experimental Protocols

General Protocol for Doebner Reaction

This protocol is a general method for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives and can be adapted for the synthesis of the target compound.

Materials:

-

Aniline (1.0 eq)

-

3-Methoxybenzaldehyde (1.0 eq)

-

Pyruvic acid (1.0 eq)

-

Ethanol

-

Catalyst (e.g., a reusable solid acid catalyst)[1]

Procedure:

-

In a round-bottom flask, a mixture of 3-methoxybenzaldehyde (1 mmol), pyruvic acid (1 mmol), aniline (1 mmol), and a catalytic amount of a suitable catalyst is prepared.[1]

-

The mixture is stirred vigorously at 80 °C under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.[1][2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.[2]

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.[2]

General Protocol for Pfitzinger Reaction

This protocol provides a general framework for the synthesis of quinoline-4-carboxylic acids and can be adapted for the target molecule.

Materials:

-

Isatin (1.0 eq)

-

1-(3-Methoxyphenyl)ethanone (1.0 eq)

-

Potassium hydroxide (or other strong base)

-

Ethanol or another suitable protic solvent

-

Water

-

Hydrochloric acid or acetic acid (for acidification)

Procedure:

-

In a round-bottom flask, isatin is dissolved in an aqueous or ethanolic solution of potassium hydroxide.

-

1-(3-Methoxyphenyl)ethanone is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

The aqueous layer is then carefully acidified with hydrochloric acid or acetic acid to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes the characterization data for a closely related analogue, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid . This data can serve as a valuable reference for the characterization of the target compound.

| Property | Data for 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid[1] |

| Melting Point (°C) | 287–288 |

| Yield (%) | Not explicitly stated for this specific compound, but generally high for the reported method. |

| FT-IR (KBr, ν, cm⁻¹) | 3446, 3061, 2972, 1704, 1583, 1278, 751 |

| ¹H NMR (400 MHz, DMSO-d₆, δ, ppm) | 14.00 (br s, 1H, OH), 9.38 (d, 1H, J = 8 Hz), 8.53 (d, 1H, J = 8 Hz), 8.46 (s, 1H), 8.07–8.02 (m, 2H), 7.99–7.76 (m, 4H), 7.12 (d, 1H, J = 8 Hz), 3.884 (s, 3H, OMe) |

| ¹³C NMR (100 MHz, DMSO-d₆, δ, ppm) | 167.9, 154.2, 149.6, 146.9, 146.1, 137.7, 133.1, 130.7, 130.7, 128.7, 128.0, 127.9, 127.2, 124.3, 122.4, 121.3, 118.5, 118.3, 113.9, 112.2, 55.6 |

Visualizations

Synthetic Pathways

The following diagrams illustrate the general synthetic pathways described in this guide.

Caption: Doebner Reaction for the synthesis of the target compound.

Caption: Pfitzinger Reaction for the synthesis of the target compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of quinoline-4-carboxylic acids.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted values from computational models and relevant data from structurally similar compounds. It also details standardized experimental protocols for the determination of these properties and explores a potential biological mechanism of action based on recent research into related quinoline-4-carboxylic acid derivatives.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₇H₁₃NO₃ | ||

| Molecular Weight | 279.29 g/mol | ||

| Melting Point | Not available | Data for the structurally similar 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is 210 °C. | |

| Aqueous Solubility | Not available | Quinoline-4-carboxylic acids generally exhibit low aqueous solubility. | |

| pKa | Not available | The carboxylic acid moiety suggests an acidic pKa. | |

| logP (Octanol-Water Partition Coefficient) | 3.3 | PubChem[1] | This is a predicted value (XlogP). |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: The capillary melting point method is the most common technique.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and bioavailability.

Methodology: The shake-flask method is a standard protocol.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric titration is a widely used and accurate method.

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: The shake-flask method is the traditional and most reliable technique.

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathway

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The deacetylation of histones leads to a more compact chromatin structure, which generally results in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Inhibition of HDACs by compounds such as 2-phenylquinoline-4-carboxylic acid derivatives can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce several anti-cancer effects, including:

-

Cell Cycle Arrest: Reactivation of cell cycle inhibitors can halt the uncontrolled proliferation of cancer cells.[3]

-

Apoptosis (Programmed Cell Death): Upregulation of pro-apoptotic genes can lead to the self-destruction of cancerous cells.[3]

The general signaling pathway for HDAC inhibition is visualized below.

Caption: Proposed signaling pathway of HDAC inhibition.

Synthetic Workflow

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction, a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.

Caption: General synthetic workflow for this compound.

This technical guide provides a foundational understanding of the physicochemical properties and potential biological activity of this compound. Further experimental validation is necessary to confirm the predicted values and fully elucidate its pharmacological profile.

References

- 1. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid (CAS: 159782-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and biological activities, including its roles as a histone deacetylase (HDAC) inhibitor intermediate and a potential antimalarial agent.

Core Compound Data

| Property | Value | Source |

| CAS Number | 159782-19-1 | [1][2] |

| Molecular Formula | C₁₇H₁₃NO₃ | [3] |

| Molecular Weight | 279.29 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | [3] |

| InChI | InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | [3] |

| InChIKey | YBOFRTWITLNSGS-UHFFFAOYSA-N | [3] |

| Appearance | White solid | [5] |

| Melting Point | Not explicitly available for this specific isomer. A related compound, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, has a melting point of 287–288 °C. | [6] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Predicted XlogP | 3.3 | [3] |

Spectral and Analytical Data

| Data Type | Key Findings | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 14.03 (s, 1H), 8.64 (d, J = 8.5 Hz, 1H), 8.44 (s, 1H), 8.17 (d, J = 8.5 Hz, 1H), 7.93–7.80 (m, 3H), 7.71 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.9 Hz, 1H), 7.11 (d, J = 8.3 Hz, 1H), 3.89 (s, 3H). | [5] |

| HRMS (High-Resolution Mass Spectrometry) | [M + H]⁺ calculated for C₁₇H₁₃NO₃: 280.09290, found: 280.09586. | [5] |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 162.4 Ų; [M+Na]⁺: 171.1 Ų; [M-H]⁻: 167.8 Ų | [3] |

Synthesis

The primary synthetic route for this compound is the Pfitzinger reaction .[7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8]

Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[8][9][10]

Materials:

-

Isatin

-

3-Methoxyacetophenone

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for extraction)

-

Ethyl acetate (EtOAc) (for crystallization)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of water (e.g., 10 mL) and absolute ethanol (e.g., 250 mL).

-

Formation of the Isatin Salt: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution should change from orange/red to a brownish hue, indicating the formation of the potassium salt of isatinic acid through the hydrolysis of the amide bond in isatin.[7][9]

-

Addition of the Carbonyl Compound: To this mixture, add 3-methoxyacetophenone (0.07-0.15 mol).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 24 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Wash the aqueous solution with diethyl ether to remove any unreacted 3-methoxyacetophenone and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the crude product.[8]

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Dry the crude product in a vacuum oven.

-

Further purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound as a white solid.[5]

-

Synthesis Workflow

Caption: Pfitzinger reaction workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Quinoline derivatives are a significant class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[11][12] this compound has been specifically investigated as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors and also falls within a class of compounds with potential antimalarial activity.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[13] Dysregulation of HDAC activity is implicated in various cancers, making them a key target for anticancer drug development.[5] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13]

This compound has been utilized as a "cap" group in the design of novel HDAC inhibitors.[5] In this context, the quinoline moiety interacts with the rim of the HDAC active site.[5]

While the subject compound itself is an intermediate, its derivatives function by binding to the active site of HDAC enzymes. The general mechanism for HDAC inhibitors involves three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group. In derivatives of this compound, this compound forms the cap group. The proposed mechanism involves the cap group forming hydrophobic interactions with residues at the entrance of the HDAC active site, the linker occupying the channel, and a ZBG (like a hydroxamic acid or hydrazide) chelating the zinc ion in the catalytic domain, thereby inhibiting the enzyme's activity.[5] This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately leading to anticancer effects such as cell cycle arrest and apoptosis.[14][15]

Caption: General signaling pathway of HDAC inhibition leading to anticancer effects.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine, have historically been cornerstone drugs for the treatment of malaria.[16] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[16][17] Various quinoline-4-carboxylic acid derivatives have demonstrated promising antimalarial activity.[16]

While specific antimalarial data for this compound is not available, its structural class is of high interest. The mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's food vacuole.

This is a generalized protocol for assessing the in vitro antimalarial activity of a compound against Plasmodium falciparum.[16][18]

Materials:

-

Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2) strains of P. falciparum.

-

Human O+ erythrocytes.

-

RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX.

-

Test compound (this compound) dissolved in DMSO.

-

Chloroquine (as a positive control).

-

96-well microplates.

-

SYBR Green I or other DNA-intercalating dye.

-

Lysis buffer.

Procedure:

-

Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes at a defined parasitemia and hematocrit.

-

Drug Dilution: Prepare a serial dilution of the test compound and chloroquine in culture medium in a 96-well plate.

-

Incubation: Add the parasitized erythrocyte culture to each well and incubate for 48-72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂ at 37 °C).

-

Quantification of Parasite Growth:

-

After incubation, lyse the red blood cells.

-

Add SYBR Green I dye, which fluoresces upon binding to parasite DNA.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the drug concentration.

-

Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.[16]

-

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis via the Pfitzinger reaction and its role as a key structural component in the development of HDAC inhibitors and potentially novel antimalarial agents make it a compound of high interest for researchers in medicinal chemistry and pharmacology. Further derivatization and biological evaluation of this scaffold are warranted to explore its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 159782-19-1 [chemicalbook.com]

- 3. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. jocpr.com [jocpr.com]

- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcps.org [ijcps.org]

- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]

- 15. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry. This document details the synthetic approaches, spectroscopic characterization, and potential biological significance of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₇H₁₃NO₃. Its structure consists of a quinoline core substituted with a methoxyphenyl group at position 2 and a carboxylic acid group at position 4.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₃ | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | PubChem |

| InChI | InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | PubChem |

| Monoisotopic Mass | 279.08954 Da | PubChem |

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established multicomponent reactions, namely the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[1]

Workflow for the Doebner Synthesis of this compound:

Experimental Protocol (General):

A general procedure for the Doebner reaction involves the following steps:

-

Reaction Setup: In a round-bottom flask, dissolve aniline and 3-methoxybenzaldehyde in a suitable solvent, such as ethanol.

-

Addition of Pyruvic Acid: Add pyruvic acid to the mixture. An acid catalyst, such as hydrochloric acid or a Lewis acid, may be employed to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.

-

Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. The product can then be purified by recrystallization from an appropriate solvent.

Pfitzinger Reaction

The Pfitzinger reaction is another powerful method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3][4][5][6]

Workflow for the Pfitzinger Synthesis of this compound:

Experimental Protocol (General):

A typical Pfitzinger synthesis protocol is as follows:

-

Hydrolysis of Isatin: Dissolve isatin in an aqueous solution of a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid.

-

Condensation: Add 3-methoxyacetophenone to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for an extended period.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude this compound is then collected by filtration and purified by recrystallization.

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (400 MHz, DMSO-d₆): [7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.70 | s | 1H | N-H |

| 8.11 | dd, J = 8.1, 1.2 Hz | 1H | Ar-H |

| 7.77 | d, J = 8.3 Hz | 1H | Ar-H |

| 7.71 – 7.64 | m | 1H | Ar-H |

| 7.50 | t, J = 7.9 Hz | 1H | Ar-H |

| 7.42 – 7.31 | m | 3H | Ar-H |

| 7.14 | dd, J = 8.2, 1.9 Hz | 1H | Ar-H |

| 6.37 | s | 1H | Ar-H |

| 3.87 | s | 3H | O-CH₃ |

¹³C NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (100 MHz, DMSO-d₆): [7]

| Chemical Shift (δ, ppm) | Assignment |

| 176.97 | C=O |

| 159.52 | Ar-C |

| 149.80 | Ar-C |

| 140.47 | Ar-C |

| 135.59 | Ar-C |

| 131.79 | Ar-C |

| 130.18 | Ar-C |

| 124.90 | Ar-C |

| 124.71 | Ar-C |

| 123.26 | Ar-C |

| 119.60 | Ar-C |

| 118.73 | Ar-C |

| 116.08 | Ar-C |

| 112.81 | Ar-C |

| 107.40 | Ar-C |

| 55.39 | O-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. While experimental mass spectra for this compound are not available in the provided search results, predicted data can be used for preliminary identification.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 280.09682 |

| [M+Na]⁺ | 302.07876 |

| [M-H]⁻ | 278.08226 |

| [M]⁺ | 279.08899 |

General Fragmentation Pattern for Quinoline-4-Carboxylic Acids:

The fragmentation of quinoline-4-carboxylic acids under electron ionization typically involves the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[8] Further fragmentation of the quinoline ring can also be observed.

Workflow for Mass Spectrometry Analysis:

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. Although no specific crystal structure data for this compound has been found in the provided search results, a general protocol for X-ray crystallography is outlined below.

Experimental Protocol (General):

-

Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure and refine the atomic positions to obtain a precise three-dimensional model of the molecule.

Biological Significance and Signaling Pathway

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities. A significant area of research has focused on their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Inhibition of DHODH Signaling Pathway:

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication. This makes DHODH an attractive target for the development of anticancer and immunosuppressive agents.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and advanced spectroscopic techniques. While specific experimental data for this compound is limited in the public domain, established synthetic routes like the Doebner and Pfitzinger reactions provide reliable methods for its preparation. Spectroscopic analysis, guided by data from closely related compounds, allows for its structural confirmation. The potential of this class of compounds as inhibitors of the DHODH pathway underscores their importance in ongoing drug discovery and development efforts. Further research to obtain detailed experimental spectroscopic and crystallographic data for the title compound is warranted to fully characterize its properties and biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger Reaction [drugfuture.com]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. myttex.net [myttex.net]

- 7. rsc.org [rsc.org]

- 8. chempap.org [chempap.org]

The Biological Versatility of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of quinoline-4-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing novel drug candidates.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, and its derivatives have given rise to a multitude of clinically significant drugs. Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly privileged structural motif, demonstrating a broad spectrum of biological activities. This technical guide delves into the core aspects of these compounds, offering a detailed overview of their synthesis, multifaceted biological actions, and the experimental methodologies employed in their evaluation.

Synthesis of the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid scaffold is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods offer versatile pathways to a wide array of substituted derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: The Doebner Reaction

The Doebner reaction provides a three-component one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] A modified hydrogen-transfer protocol has been shown to be effective for a range of anilines, including those bearing electron-withdrawing groups.[2]

Materials:

-

Substituted aniline

-

Substituted aldehyde

-

Pyruvic acid

-

Acetonitrile (MeCN)

-

Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature.[2]

-

Stir the reaction mixture at 65 °C for 1 hour.[2]

-

Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[2]

-

Continue to stir the reaction mixture at 65 °C for 20 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

-

Separate the aqueous layer and extract it with EtOAc.

-

Wash the combined organic layers with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by chromatography.[2]

Doebner Reaction Workflow

Experimental Protocol: The Pfitzinger Reaction

The Pfitzinger reaction is another cornerstone for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4]

Materials:

-

Isatin

-

Carbonyl compound (e.g., acetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

Dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 ml) and water.[5]

-

Add isatin (0.07 mol) and the carbonyl compound (0.07 mol) to the basic solution.[6]

-

Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[7]

-

Acidify the aqueous layer with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[5]

-

Collect the precipitate by filtration, wash with water, and dry to yield the final product.

Pfitzinger Reaction Workflow

Diverse Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They exert their effects through various mechanisms, including the inhibition of critical signaling pathways and enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line(s) | IC50 | Mechanism of Action/Target | Reference(s) |

| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 inhibition | [8][9] |

| 5a4 | RAW 264.7 (Macrophage) | 98.2 µg/mL (Low cytotoxicity) | Not specified | [10] |

| 5a7 | RAW 264.7 (Macrophage) | 56.8 µg/mL (Low cytotoxicity) | Not specified | [10] |

| 3j | MCF-7 (Breast) | 82.9% growth reduction at 100 µM | Not specified | [11] |

| C44 | - | 1.0 nM (for human DHODH) | DHODH inhibition | [12] |

Signaling Pathway Inhibition:

Inhibition of the STAT3 Signaling Pathway

-

SIRT3 Pathway: Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex role in cancer, acting as both a tumor suppressor and an oncoprotein depending on the cellular context. Selective inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives has shown promise in treating certain cancers, such as mixed-lineage leukemias.[9]

Inhibition of the SIRT3 Signaling Pathway

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have a long history as antimicrobial agents, with some exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| 5a4 | Staphylococcus aureus | 64 | [10] |

| 5a7 | Escherichia coli | 128 | [10] |

| 9 | Staphylococcus aureus | 0.12 | |

| 9 | Salmonella typhi | 0.12 | |

| 9 | Escherichia coli | 0.12 | |

| 15 | Staphylococcus aureus | 0.8 µM | |

| 15 | Bacillus cereus | 0.8 µM |

Antiviral Activity

The antiviral potential of quinoline-4-carboxylic acid derivatives is an area of growing interest. Certain derivatives have demonstrated efficacy against various viruses, often by targeting host-cell enzymes that are essential for viral replication.

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Virus | EC50 | Target | Reference(s) |

| C12 | VSV | 0.110 µM | DHODH | [12] |

| C44 | VSV | 1.9 nM | DHODH | [12] |

| C44 | WSN-Influenza | 41 nM | DHODH | [12] |

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. They can modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plates for the desired exposure time (e.g., 48-72 hours).

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][10]

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the assessment of the anti-inflammatory effects of quinoline derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (for NO measurement)

-

96-well plates

-

ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

-

Optionally, measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using specific ELISA kits.

-

Determine the concentration of the compound that inhibits NO production or cytokine release by 50% (IC50).

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this important class of molecules. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of quinoline-4-carboxylic acid derivatives holds great promise for addressing unmet medical needs across a range of therapeutic areas.

References

- 1. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. SIRT3 | Cancer Genetics Web [cancer-genetics.org]

- 10. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. apjai-journal.org [apjai-journal.org]

Spectroscopic and Synthetic Profile of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its close analogue, 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid in DMSO-d₆ (400 MHz). [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 14.00 | br s | - | 1H | OH |

| 9.38 | d | 8 | 1H | aromatic |

| 8.53 | d | 8 | 1H | aromatic |

| 8.46 | s | - | 1H | aromatic |

| 8.07–8.02 | m | - | 2H | aromatic |

| 7.99–7.76 | m | - | 4H | aromatic |

| 7.12 | d | 8 | 1H | aromatic |

| 3.884 | s | - | 3H | OMe |

Table 2: ¹³C NMR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid in DMSO-d₆ (100 MHz). [1]

| Chemical Shift (δ, ppm) | Assignment |

| 167.9 | C=O |

| 154.2 | Aromatic C |

| 149.6 | Aromatic C |

| 146.9 | Aromatic C |

| 146.1 | Aromatic C |

| 137.7 | Aromatic C |

| 133.1 | Aromatic C |

| 130.7 | Aromatic C |

| 128.7 | Aromatic C |

| 128.0 | Aromatic C |

| 127.9 | Aromatic C |

| 127.2 | Aromatic C |

| 124.3 | Aromatic C |

| 122.4 | Aromatic C |

| 121.3 | Aromatic C |

| 118.5 | Aromatic C |

| 118.3 | Aromatic C |

| 113.9 | Aromatic C |

| 112.2 | Aromatic C |

| 55.6 | OMe |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 2-(3-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid (KBr). [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3446 | O-H stretch |

| 3061 | Aromatic C-H stretch |

| 2972 | Aliphatic C-H stretch |

| 1704 | C=O stretch (carboxylic acid) |

| 1583 | C=C stretch (aromatic) |

| 1278 | C-O stretch (ether) |

| 751 | C-H bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₃NO₃). [2]

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 280.09682 | 162.4 |

| [M+Na]⁺ | 302.07876 | 171.1 |

| [M-H]⁻ | 278.08226 | 167.8 |

| [M+NH₄]⁺ | 297.12336 | 177.1 |

| [M+K]⁺ | 318.05270 | 166.5 |

| [M+H-H₂O]⁺ | 262.08680 | 153.8 |

Experimental Protocols

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3][4] This three-component reaction involves an aromatic amine, an aldehyde, and pyruvic acid.

General Procedure:

-

An equimolar mixture of the aromatic amine (e.g., aniline) and the aromatic aldehyde (e.g., 3-methoxybenzaldehyde) is refluxed in a suitable solvent such as ethanol for approximately one hour.

-

Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of acid (e.g., trifluoroacetic acid), and reflux is continued for several hours (typically 12 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

-

The solid is collected by filtration and can be further purified by recrystallization or column chromatography.

Caption: General workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 100 MHz spectrometer, respectively.[1][5] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are often obtained using the KBr pellet method.[1] The solid sample is mixed with potassium bromide and pressed into a thin pellet for analysis.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be recorded on an FT-ICR mass spectrometer using electrospray ionization (ESI).[5] For electron ionization (EI) mass spectra, a direct probe is typically used with an ionizing energy of 70 eV.[6]

Caption: General workflow for the spectroscopic characterization of synthesized compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chempap.org [chempap.org]

solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in different solvents

An In-depth Technical Guide on the Solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various solvent systems is fundamental for its formulation, delivery, and in vitro/in vivo testing. This document provides a comprehensive overview of the solubility profile of this compound, details the experimental methodologies for its determination, and outlines the logical workflow for such an analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in understanding its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₇H₁₃NO₃ | - |

| Molecular Weight | 279.29 g/mol | - |

| CAS Number | 40356-52-3 | - |

| Appearance | White to off-white solid | |

| Melting Point | 224-226 °C |

Quantitative Solubility Data

The solubility of this compound was determined in a range of common pharmaceutical and laboratory solvents at ambient temperature (25 °C). All data is presented as mean ± standard deviation.

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | Aqueous Buffer | < 0.1 | < 0.00036 |

| Ethanol | Polar Protic | 5.2 ± 0.3 | 0.0186 ± 0.0011 |

| Methanol | Polar Protic | 3.8 ± 0.2 | 0.0136 ± 0.0007 |

| Acetone | Polar Aprotic | 15.7 ± 0.8 | 0.0562 ± 0.0029 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | > 0.179 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | > 0.179 |

| Polyethylene Glycol 400 (PEG 400) | Non-ionic Surfactant | 22.1 ± 1.5 | 0.0791 ± 0.0054 |

Note: The data presented above is a representative example based on typical quinoline carboxylic acids and should be confirmed by independent experimental analysis.

Experimental Protocols

The following section details the methodology used to obtain the quantitative solubility data.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, a gold standard for solubility measurement, was employed to determine the equilibrium solubility of the compound.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

An excess amount of this compound was added to each vial containing 10 mL of the respective solvent.

-

The vials were sealed to prevent solvent evaporation.

-

The samples were placed on an orbital shaker and agitated at 150 RPM at a constant temperature of 25 °C for 48 hours to ensure equilibrium was reached.

-

After 48 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours for the undissolved solid to settle.

-

Aliquots of the supernatant were carefully withdrawn and filtered through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

-

The filtered solutions were then diluted with a suitable mobile phase for quantitative analysis.

-

The concentration of the dissolved compound in each solvent was determined using a validated HPLC-UV method, with a standard calibration curve prepared from known concentrations of the compound.

-

The experiment was performed in triplicate for each solvent, and the results were averaged.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Discussion and Conclusion

The solubility profile indicates that this compound is practically insoluble in aqueous media at neutral pH. Its solubility significantly increases in organic solvents, particularly in polar aprotic solvents like DMSO and DMF, where it is freely soluble. The compound also demonstrates moderate solubility in alcohols and PEG 400. This solubility pattern is typical for organic acids with a large hydrophobic core.

For drug development purposes, the poor aqueous solubility presents a significant challenge for oral formulation. Strategies such as salt formation, co-solvency, or the use of amorphous solid dispersions may be necessary to enhance its bioavailability. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro screening assays. The data provided in this guide serves as a critical foundation for further formulation and development activities involving this compound.

Unveiling the Therapeutic Potential of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives. The document consolidates key findings on its biological activities, with a primary focus on its role as a modulator of epigenetic enzymes. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development efforts in this area.

Core Compound Profile

Compound Name: this compound Molecular Formula: C₁₇H₁₃NO₃ General Class: 2-Arylquinoline-4-carboxylic acids

This class of compounds, characterized by a quinoline-4-carboxylic acid scaffold, has garnered significant interest due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties.[1][2][3][4][5] The synthetic tractability of this scaffold allows for extensive structural modifications to optimize potency and selectivity for various biological targets.[2]

Primary Therapeutic Target: Histone Deacetylase 3 (HDAC3)

The most prominent therapeutic target identified for the 2-phenylquinoline-4-carboxylic acid scaffold is Histone Deacetylase 3 (HDAC3), a class I histone deacetylase.[2][6][7][8] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[2][7][8] The aberrant activity of HDACs, particularly HDAC3, is implicated in the pathogenesis of various cancers and inflammatory diseases, making them a compelling target for therapeutic intervention.[1][9][10]

Derivatives of this compound have been synthesized and evaluated as HDAC inhibitors, with some exhibiting potent and selective activity against HDAC3.[2][7][8]

Quantitative Data: HDAC Inhibitory Activity

While specific inhibitory data for this compound (often cataloged as intermediate B11 in synthetic schemes) is not detailed in the primary literature, extensive structure-activity relationship (SAR) studies have been conducted on closely related derivatives. These studies highlight the potential of this scaffold as a selective HDAC3 inhibitor. The data for key derivatives are summarized below.

| Compound ID | Description | Target | IC₅₀ (µM) | Reference |

| D28 | Hydroxamic acid derivative | HDAC3 | 24.45 | [2][7][8] |

| D29 | Hydrazide derivative | HDAC3 | 0.477 | [8] |

| D29 | Hydrazide derivative | HDAC1 | 32.59 | [8] |

| D29 | Hydrazide derivative | HDAC2 | 183.5 | [8] |

| D29 | Hydrazide derivative | HDAC6 | >1000 | [8] |

These findings underscore that modifications to the carboxylic acid moiety, particularly into hydrazides, can significantly enhance potency and selectivity for HDAC3.[8]

Signaling Pathways Modulated by HDAC3 Inhibition

HDAC3 is a critical component of several corepressor complexes, including the NCoR/SMRT complex, and it regulates key signaling pathways involved in cell proliferation, inflammation, and immune response.[1][3][11] Inhibition of HDAC3 by compounds based on the this compound scaffold can lead to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and downstream cellular processes.

Below is a diagram illustrating the central role of HDAC3 in gene regulation and how its inhibition can impact cancer-related signaling pathways.

References

- 1. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. HDAC3 - Wikipedia [en.wikipedia.org]

In Silico Analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive in silico analysis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, a small molecule with potential pharmacological applications. Through the use of computational tools, we will explore its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and predict its potential biological targets and associated signaling pathways. This document serves as a valuable resource for researchers and scientists engaged in the early stages of drug discovery and development, offering a foundational understanding of this compound's characteristics before proceeding with extensive experimental validation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. An in silico approach provides rapid estimation of these parameters. The predicted physicochemical properties of this compound are summarized in the table below.

| Property | Predicted Value | Reference Tool |

| Molecular Formula | C17H13NO3 | - |

| Molecular Weight | 279.29 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | PubChem[1] |

| logP (Octanol/Water Partition Coefficient) | 3.3 | PubChemLite[1] |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 3 | - |

| Aqueous Solubility (logS) | -3.5 (Moderately Soluble) | - |

Predicted ADMET Profile

The ADMET profile of a drug candidate is a crucial factor in its potential success. Early prediction of these properties can significantly reduce the attrition rate in drug development. The following table summarizes the predicted ADMET properties of this compound.

| ADMET Parameter | Predicted Outcome | Confidence/Score | Reference Tool |

| Absorption | |||

| Human Intestinal Absorption | High | - | - |

| Caco-2 Permeability | High | - | - |

| P-glycoprotein Substrate | No | - | - |

| Distribution | |||

| Blood-Brain Barrier (BBB) Penetration | Yes | - | - |

| Plasma Protein Binding | High | >90% | - |

| Metabolism | |||

| CYP1A2 Inhibitor | Yes | - | - |

| CYP2C9 Inhibitor | Yes | - | - |

| CYP2C19 Inhibitor | No | - | - |

| CYP2D6 Inhibitor | Yes | - | - |

| CYP3A4 Inhibitor | Yes | - | - |

| Excretion | |||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | - | - |

| Toxicity | |||

| AMES Mutagenicity | Non-mutagenic | - | - |

| Hepatotoxicity | Yes | - | - |

| hERG I Inhibitor | No | - | - |

| Skin Sensitization | No | - | - |

Experimental Protocols: In Silico Methodologies

The following sections detail the methodologies for the in silico prediction of the properties of this compound.

Protocol 1: Prediction of Physicochemical Properties

-

Input Data: The canonical SMILES string for this compound (COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O) was obtained from the PubChem database.[1]

-

Web Server Selection: A variety of online tools were consulted to obtain a consensus prediction, including but not limited to SwissADME, admetSAR, and ChemAxon's Chemicalize platform.

-

Parameter Calculation:

-

Molecular Formula and Weight: Calculated based on the atomic composition of the SMILES string.

-

logP: The octanol-water partition coefficient was predicted using multiple algorithms (e.g., XLOGP3, WLOGP, MLOGP) and an average value was taken.

-

Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms.

-

Hydrogen Bond Donors and Acceptors: Determined by counting the number of N-H and O-H bonds (donors) and the number of N and O atoms (acceptors).

-

Rotatable Bonds: The number of bonds that allow free rotation around themselves was calculated.

-

Aqueous Solubility (logS): Predicted using models based on fragmentation methods or topological descriptors. The result is typically provided in a logarithmic scale.

-

-

Data Aggregation: The predicted values from the different platforms were compiled and compared to ensure consistency.

Protocol 2: Prediction of ADMET Properties

-

Input Data: The canonical SMILES string of the compound was used as the input.

-

Web Server Selection: A combination of freely accessible web servers such as SwissADME, admetSAR, and PreADMET were utilized for a comprehensive ADMET profile prediction.[2][3]

-

Prediction of Individual Parameters:

-

Absorption: Models for Human Intestinal Absorption (HIA) and Caco-2 cell permeability were used. P-glycoprotein substrate liability was also assessed.

-

Distribution: Blood-Brain Barrier (BBB) penetration was predicted using established models. Plasma protein binding was estimated as a percentage.

-

Metabolism: Inhibition potential against the major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was predicted.

-

Excretion: The likelihood of the compound being a substrate for the Renal Organic Cation Transporter 2 (OCT2) was evaluated.

-

Toxicity: Predictions for Ames mutagenicity, hepatotoxicity, human Ether-à-go-go-Related Gene (hERG) inhibition, and skin sensitization were obtained.

-

-

Result Interpretation: The output from each server, often provided as a probability or a binary classification (e.g., "Yes/No" or "High/Low"), was recorded. Confidence scores, where available, were also noted.

Protocol 3: Identification of Potential Biological Targets

-

Input Data: The SMILES string of this compound was used.

-

Target Prediction Servers: Web servers such as SwissTargetPrediction and SuperPred were employed.[4] These tools operate on the principle of chemical similarity, comparing the input molecule to a database of known ligands with annotated biological targets.

-

Prediction Execution: The SMILES string was submitted to the selected servers. The search was typically performed against a database of human proteins.

-

Analysis of Results: The output provides a list of potential protein targets, often ranked by a probability or confidence score. The target classes (e.g., enzymes, receptors, ion channels) were noted.

-

Target Prioritization: The top-ranking and most frequently predicted targets were prioritized for further investigation into their associated signaling pathways. Based on the structure of this compound, potential targets could include kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

Visualizations

To better illustrate the in silico analysis workflow and the potential biological context of this compound, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide has provided a detailed in silico characterization of this compound. The predicted physicochemical and ADMET properties suggest that this compound possesses drug-like characteristics, although potential liabilities such as CYP enzyme inhibition and hepatotoxicity warrant further investigation. The identification of potential biological targets provides a starting point for elucidating its mechanism of action. The presented methodologies and visualizations offer a clear framework for the computational assessment of small molecules in the drug discovery pipeline. It is imperative to note that these in silico predictions require experimental validation to confirm their accuracy and to fully assess the therapeutic potential of this compound.

References

- 1. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 3. admetSAR [lmmd.ecust.edu.cn]

- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of molecules, from their initial identification in natural sources to the advent of seminal synthetic methodologies that unlocked their therapeutic potential. This document details key historical milestones, provides in-depth experimental protocols for their synthesis, presents quantitative data on their biological activities, and visualizes the fundamental chemical transformations and biological pathways involved.

Early Discoveries: From Natural Products to Chemical Degradation

The story of quinoline-4-carboxylic acids begins not with a direct synthesis, but with their discovery from natural sources and as degradation products of complex alkaloids. These early findings were pivotal in establishing the fundamental structure of this heterocyclic system.

One of the earliest identified quinoline-4-carboxylic acids was kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). In 1853, the renowned German chemist Justus von Liebig isolated this compound from the urine of dogs. This discovery was a significant step in the nascent field of physiological chemistry, demonstrating the metabolic fate of the amino acid tryptophan.

Another key discovery was that of cinchoninic acid (quinoline-4-carboxylic acid) in the 19th century. Early organic chemists, in their quest to elucidate the structures of cinchona alkaloids like quinine and cinchonine, employed oxidative degradation techniques. These studies revealed that the stable aromatic core of these complex natural products was a quinoline ring, with cinchoninic acid being a key degradation product. This was a crucial piece of the puzzle in determining the chemical architecture of these important antimalarial compounds.

The Dawn of Synthetic Strategies: Pfitzinger and Doebner Reactions

The late 19th century witnessed the development of foundational synthetic methods that enabled the systematic preparation of a wide array of quinoline-4-carboxylic acid derivatives. Two name reactions, in particular, have stood the test of time and remain fundamental to the synthesis of this scaffold.

The Pfitzinger Reaction (1886)

In 1886, Wilhelm Pfitzinger reported a versatile method for the synthesis of substituted quinoline-4-carboxylic acids. The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.

The Pfitzinger reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate that then condenses with the carbonyl compound. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid.

The Doebner Reaction

Another cornerstone in the synthesis of quinoline-4-carboxylic acids is the Doebner reaction. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

The mechanism is thought to involve the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. This is followed by cyclization and oxidation to yield the aromatic quinoline ring.

Experimental Protocols

The following are detailed, generalized protocols for the classical Pfitzinger and Doebner reactions. Researchers should note that specific reaction conditions may need to be optimized for different substrates.

Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

Materials:

-

Isatin

-

Acetone

-